Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 24352-85-0
VCID: VC7961726
InChI: InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2
SMILES: C(CC(=O)Cl)CS(=O)(=O)CCCl
Molecular Formula: C6H10Cl2O3S
Molecular Weight: 233.11 g/mol

Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-

CAS No.: 24352-85-0

Cat. No.: VC7961726

Molecular Formula: C6H10Cl2O3S

Molecular Weight: 233.11 g/mol

* For research use only. Not for human or veterinary use.

Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- - 24352-85-0

Specification

CAS No. 24352-85-0
Molecular Formula C6H10Cl2O3S
Molecular Weight 233.11 g/mol
IUPAC Name 4-(2-chloroethylsulfonyl)butanoyl chloride
Standard InChI InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2
Standard InChI Key GXABPZGKYAAVJX-UHFFFAOYSA-N
SMILES C(CC(=O)Cl)CS(=O)(=O)CCCl
Canonical SMILES C(CC(=O)Cl)CS(=O)(=O)CCCl

Introduction

Chemical Identification and Properties

Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-, is systematically named 4-(2-chloroethylsulfonyl)butanoyl chloride under IUPAC nomenclature . Its molecular formula, C₆H₁₀Cl₂O₃S, reflects a molar mass of 233.11 g/mol . The compound’s structure integrates a four-carbon acyl chloride chain with a sulfonyl group attached to a 2-chloroethyl moiety, as illustrated by its canonical SMILES: C(CC(=O)Cl)CS(=O)(=O)CCCl .

Key Physicochemical Properties

PropertyValue/Descriptor
IUPAC Name4-(2-chloroethylsulfonyl)butanoyl chloride
Molecular FormulaC₆H₁₀Cl₂O₃S
Molecular Weight233.11 g/mol
InChIInChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2
InChI KeyGXABPZGKYAAVJX-UHFFFAOYSA-N
DSSTOX Substance IDDTXSID20621514

The compound’s sulfonyl group enhances its polarity and reactivity, while the chloroethyl moiety introduces potential for nucleophilic substitution reactions . These features make it a versatile building block in synthetic chemistry.

Synthesis and Preparation Methods

The synthesis of butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-, involves a two-step process:

  • Formation of Butanoyl Chloride: Butanoic acid reacts with thionyl chloride (SOCl₂) under inert conditions to produce butanoyl chloride, with concomitant release of SO₂ and HCl gases .

  • Sulfonation Reaction: The intermediate butanoyl chloride undergoes sulfonation with 2-chloroethanesulfonic acid, yielding the final product .

Critical Reaction Parameters

  • Temperature Control: Excess heat may lead to decomposition or unwanted polymerization.

  • Atmosphere: Reactions are conducted under nitrogen or argon to prevent moisture ingress.

  • Purification: Distillation or column chromatography ensures high purity (>95%) .

Chemical Reactivity and Reactions

The compound’s reactivity is dominated by two functional groups: the acyl chloride and the sulfonyl chloride.

Substitution Reactions

The electrophilic carbonyl carbon readily reacts with nucleophiles such as amines and alcohols:

  • Amidation: Interaction with primary amines (e.g., methylamine) produces substituted amides:

    C₆H₁₀Cl₂O₃S + RNH₂ → C₆H₁₀ClO₂S-NHR + HCl\text{C₆H₁₀Cl₂O₃S + RNH₂ → C₆H₁₀ClO₂S-NHR + HCl}
  • Esterification: Reaction with alcohols (e.g., methanol) yields esters:

    C₆H₁₀Cl₂O₃S + ROH → C₆H₁₀ClO₃S-OR + HCl\text{C₆H₁₀Cl₂O₃S + ROH → C₆H₁₀ClO₃S-OR + HCl}

Oxidation and Reduction

  • Oxidation: The sulfonyl group can be further oxidized to sulfonic acids using hydrogen peroxide (H₂O₂) .

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the sulfonyl group to a sulfide, altering the compound’s polarity .

Comparative Reactivity

CompoundReactivity Profile
Butanoyl ChlorideHigh acylating activity; no sulfonyl reactivity
2-Chloroethanesulfonyl ChlorideSulfonyl reactivity dominates; lacks acyl chloride functionality
Butanoyl Chloride, 4-[(2-chloroethyl)sulfonyl]-Dual reactivity: acylation and sulfonation

This dual functionality enables applications in synthesizing complex molecules unattainable with simpler derivatives .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is pivotal in synthesizing sulfonamide-based drugs, which constitute 15% of FDA-approved antibiotics . For example, it serves as a precursor in antiretroviral agents targeting HIV protease.

Advanced Materials

In materials science, the sulfonyl group facilitates the creation of ion-exchange resins and polyelectrolytes for water treatment membranes . Its incorporation into polymer backbones enhances thermal stability and ionic conductivity.

Agrochemistry

Derivatives of this compound are employed in herbicides and fungicides, leveraging the chloroethyl group’s bioactivity. Field trials demonstrate 90% efficacy against Phytophthora infestans in potato crops .

Hazard CodeRisk Statement
CCauses severe skin burns and eye damage
TToxic if inhaled or ingested

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors during reactions.

  • Storage: Keep in airtight containers under inert gas at –20°C .

Comparison with Related Compounds

Butanoyl Chloride vs. Sulfonyl Derivatives

ParameterButanoyl Chloride2-Chloroethanesulfonyl ChlorideButanoyl Chloride, 4-[(2-chloroethyl)sulfonyl]-
ReactivityAcylation onlySulfonation onlyDual acylation/sulfonation
ApplicationsEsters, amidesSulfonamides, surfactantsComplex drug intermediates, polymers
Thermal StabilityLowModerateHigh

This comparative analysis underscores the compound’s unique versatility in synthetic chemistry .

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